molecular formula C13H6F3N3OS B10909536 3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile CAS No. 937597-80-3

3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile

Cat. No.: B10909536
CAS No.: 937597-80-3
M. Wt: 309.27 g/mol
InChI Key: LXWVFMKTHUIPBW-UHFFFAOYSA-N
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Description

3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile is a fused heterocyclic compound featuring a thieno[2,3-b]pyridine core substituted with a furan-2-yl group at position 4, a trifluoromethyl (-CF₃) group at position 6, and a cyano (-CN) group at position 2. This compound is synthesized via a multi-step protocol involving the reaction of (2E)-3-(furan-2-yl)-1-(pyridin-4-yl)prop-2-en-1-one with 2-cyanoethanethioamide, followed by cyclization and subsequent functionalization . Its structure is confirmed by spectral data (IR, ¹H NMR, ¹³C NMR, and mass spectrometry) and elemental analysis.

Properties

CAS No.

937597-80-3

Molecular Formula

C13H6F3N3OS

Molecular Weight

309.27 g/mol

IUPAC Name

3-amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile

InChI

InChI=1S/C13H6F3N3OS/c14-13(15,16)9-4-6(7-2-1-3-20-7)10-11(18)8(5-17)21-12(10)19-9/h1-4H,18H2

InChI Key

LXWVFMKTHUIPBW-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC(=NC3=C2C(=C(S3)C#N)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Acyl chlorides, sulfonyl chlorides

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives

    Reduction: Amino derivatives

    Substitution: Amides, sulfonamides

Mechanism of Action

The mechanism of action of 3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability . The furan and thieno[2,3-b]pyridine rings can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., -CF₃) : Enhance metabolic stability and influence binding affinity. For example, the trifluoromethyl group in the target compound and its thiophene analogue () likely contributes to lipophilicity and HSA binding .
  • Heterocyclic Substituents (Furan vs.
  • Carboxamide vs. Carbonitrile : Carboxamide derivatives (e.g., ) exhibit antiplasmodial activity, while carbonitriles (e.g., target compound) are often intermediates for further functionalization .

Physicochemical Properties

  • Melting Points : Antiplasmodial carboxamides (e.g., ) exhibit higher melting points (255–256°C) compared to carbonitriles, likely due to hydrogen-bonding interactions in the solid state .
  • Spectral Data :
    • IR Spectroscopy : -NH₂ stretches (~3400 cm⁻¹) and -C≡N peaks (~2215 cm⁻¹) are consistent across analogues .
    • ¹H NMR : Aromatic protons in furan/thiophene substituents appear as distinct multiplets (δ 6.5–8.0 ppm) .

Biological Activity

3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile is a compound belonging to the thieno[2,3-b]pyridine family, which has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes an amino group, a furan moiety, and a trifluoromethyl group, which may enhance its pharmacological properties.

  • Molecular Formula : C13H8F3N3O2S
  • Molecular Weight : 327.28 g/mol
  • CAS Number : 828278-17-7

Biological Activity Overview

Research indicates that thieno[2,3-b]pyridine derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. The specific compound in focus has shown promise in various assays related to cancer treatment and other therapeutic areas.

Anticancer Activity

A study highlighted the anticancer potential of thieno[2,3-b]pyridine derivatives, demonstrating their ability to induce apoptosis in cancer cell lines. For instance, compounds from this class have been shown to inhibit cancer stem cells (CSCs) and reduce tumor growth in breast cancer models. The compound was tested against MDA-MB-231 and MCF-7 cell lines, revealing significant cytotoxic effects at low micromolar concentrations. The mechanism involved alterations in metabolic pathways associated with glycolysis and other critical cellular functions .

Enzyme Inhibition

Thieno[2,3-b]pyridine derivatives have also been investigated for their inhibitory effects on various enzymes. Notably, they have been shown to target phosphoinositide-specific phospholipase C (pi-PLC), which is implicated in several signaling pathways related to cancer progression .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

Structural FeatureDescriptionBiological Activity
Amino Group Enhances solubility and interaction with biological targetsPotential anticancer activity
Furan Moiety Contributes to electron delocalization and stabilityImproves binding affinity
Trifluoromethyl Group Increases lipophilicityEnhances membrane permeability

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro studies using the MTT assay demonstrated that the compound exhibited significant cytotoxicity against both MDA-MB-231 and MCF-7 cell lines after 24 hours of exposure. The IC50 values indicated effective inhibition of cell viability at concentrations as low as 0.05 µM .
  • Metabolic Profiling : Metabolomic analysis revealed that treatment with the compound altered the metabolic profile of cancer cells, indicating a shift towards apoptotic pathways and reduced CSC populations .
  • Comparative Analysis : The compound was compared with other thieno[2,3-b]pyridine derivatives in terms of biological activity. Notably, it showed superior efficacy against triple-negative breast cancer cell lines compared to structurally similar compounds lacking the furan or trifluoromethyl groups .

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